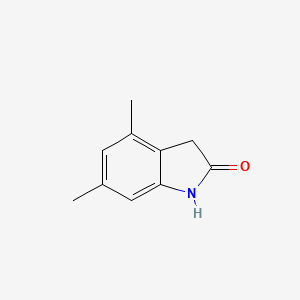
4,6-dimethyl-2,3-dihydro-1H-indol-2-one
Vue d'ensemble
Description
“4,6-dimethyl-2,3-dihydro-1H-indol-2-one” is a compound with the CAS Number: 290820-93-8 . It has a molecular weight of 161.2 and is a powder in its physical form . The IUPAC name for this compound is 4,6-dimethyl-1,3-dihydro-2H-indol-2-one .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . The InChI code for this compound is 1S/C10H11NO/c1-6-3-7(2)8-5-10(12)11-9(8)4-6/h3-5,11-12H,1-2H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the available resources, indole derivatives are known to show a broad range of chemical reactivity .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 161.2 .Applications De Recherche Scientifique
Synthetic Chemistry and Organic Synthesis Indole derivatives, including 4,6-dimethyl-2,3-dihydro-1H-indol-2-one, are pivotal in organic synthesis. A review by Taber and Tirunahari (2011) elucidates the classification of all indole syntheses, highlighting the compound's role in developing new synthetic methods across organic chemistry. This comprehensive framework facilitates the understanding of indole synthesis strategies, emphasizing the compound's utility in organic synthesis research (Taber & Tirunahari, 2011).
Green Chemistry The compound and its derivatives are explored within the realm of green chemistry. Ali, Chinnam, and Aswar (2021) discuss the role of indole systems, including this compound, in organic transformations using environmentally benign approaches. The review highlights the significance of these compounds in advancing sustainable synthesis practices (Ali, Chinnam, & Aswar, 2021).
Anticancer Research Research into indole alkaloids, synthetic dimers, and hybrids, including structures akin to this compound, has uncovered potential anticancer activities. Song et al. (2020) review the development of indole derivatives with in vivo therapeutic applications against various cancers, underscoring the compound's relevance in medicinal chemistry and drug development (Song et al., 2020).
Chemoprotective Properties Bradlow (2008) investigates indole-3-carbinol (I3C) and its chemoprotective effects in breast and prostate cancer, providing insight into the broader category of indole derivatives for potential chemoprevention. Although not directly about this compound, this research highlights the importance of the indole core in studying cancer protection mechanisms (Bradlow, 2008).
HIV Research Indolylarylsulfones, a class encompassing derivatives of this compound, exhibit potent activity against HIV-1 as non-nucleoside reverse transcriptase inhibitors. Famiglini and Silvestri (2018) review structure-activity relationship (SAR) studies, showcasing the compound's utility in developing novel antiretroviral agents (Famiglini & Silvestri, 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes depend on the specific derivative and its target.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected would depend on the specific derivative and its target.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its interaction with its target and the resulting changes.
Analyse Biochimique
Biochemical Properties
4,6-Dimethyl-2,3-dihydro-1H-indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of their biological functions. The compound’s ability to modulate these interactions makes it a potential candidate for therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of key signaling pathways involved in inflammation and cancer . By altering gene expression, this compound can impact the production of proteins that regulate cell growth, differentiation, and apoptosis. Additionally, this compound may affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes that control various cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound in vitro and in vivo studies provide valuable insights into its potential therapeutic applications and long-term safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects. Studies have shown that indole derivatives can have a threshold effect, where the biological activity increases with dosage up to a certain point, beyond which toxicity may occur. Understanding the dosage effects of this compound is crucial for determining its therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its efficacy and safety as a therapeutic agent. Additionally, this compound may impact metabolic flux and metabolite levels, further influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
4,6-dimethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-7(2)8-5-10(12)11-9(8)4-6/h3-4H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDBADCLUZAZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CC(=O)NC2=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



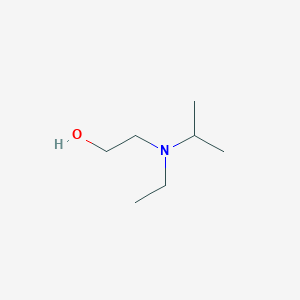
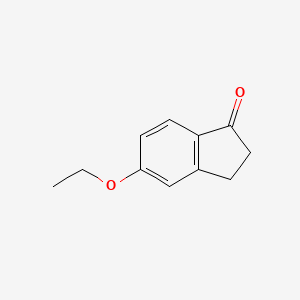
![Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-](/img/structure/B3257472.png)
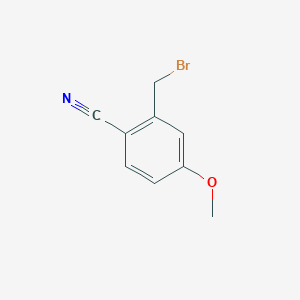

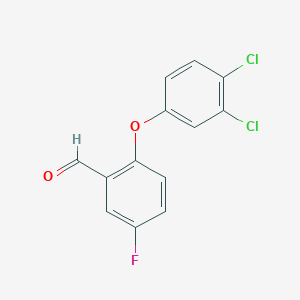
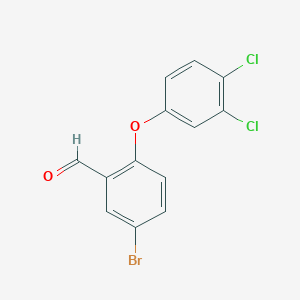

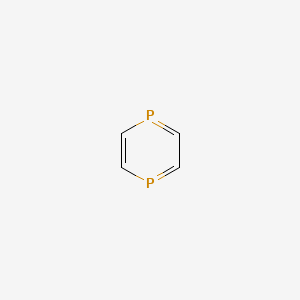
![Dibenzo[b,d]furan-3-carbonitrile](/img/structure/B3257508.png)
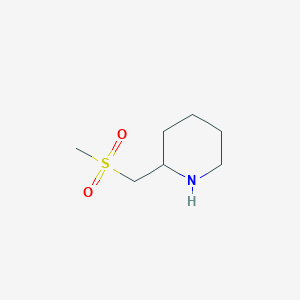
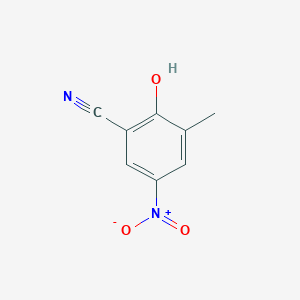
![3-[3-(2-Cyanoethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]propanenitrile](/img/structure/B3257532.png)
